1-(1-Ethylpiperidin-4-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

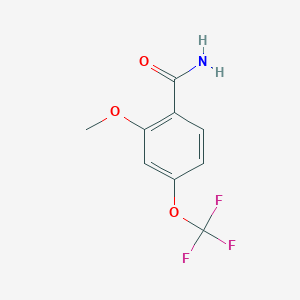

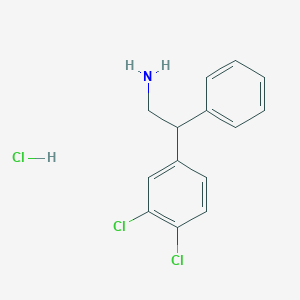

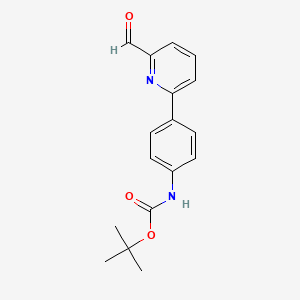

1-(1-Ethylpiperidin-4-yl)piperazine (1-EPP) is an organic compound belonging to the class of piperazines. It is a synthetic, colorless, odorless, and crystalline solid with a molecular weight of 194.25 g/mol. 1-EPP is used in the synthesis of various drugs and pharmaceuticals, as well as in the production of polymers, dyes, and other products. It is also used in scientific research applications.

科学的研究の応用

Synthesis and Chemical Development

- Enantioselective Synthesis in Drug Development : 1-(1-Ethylpiperidin-4-yl)piperazine derivatives have been utilized in the development of stereoselective syntheses for drug substances, particularly as CGRP receptor antagonists. A study described the synthesis of a potent CGRP receptor antagonist, highlighting the use of piperazine derivatives in the assembly of the final drug substance (Cann et al., 2012).

Novel Compound Synthesis

- Synthesis of New Piperazine Derivatives : Research has been conducted on synthesizing new piperazine derivatives, including this compound, demonstrating the chemical versatility and potential applications of these compounds in various scientific fields (Li Wen-jua, 2015).

Antitumor Activity

- Antitumor Applications : Piperazinyl amidrazones, closely related to this compound, have shown significant antitumor activities. These compounds have been studied for their effects on various cancer cell lines, demonstrating the potential of piperazine derivatives in cancer treatment (Abdel-Jalil et al., 2010).

DNA Interaction and Cytotoxicity

- DNA Binding and Cytotoxicity Studies : Studies on DNA-threading bis(9-aminoacridine-4-carboxamides) with ethylpiperidino and N-methylpiperidin-4-yl sidechains, related to this compound, have been conducted. These studies focus on DNA binding properties and cytotoxicity towards human leukemia cells, highlighting the potential therapeutic applications of such compounds (He et al., 2008).

Pharmacological Properties

- Pharmacokinetic Advantages : Research has shown that certain piperazine derivatives, including those similar to this compound, offer pharmacokinetic advantages such as improved oral absorption and bioavailability. These studies provide insights into the potential medicinal applications of piperazine compounds (Van Niel et al., 1999).

Memory Enhancement

- Effects on Memory Ability : Certain piperazine derivatives have been synthesized and tested for their effects on memory ability in mice. This research opens the door for potential cognitive-enhancing applications of these compounds (Li Ming-zhu, 2008).

Antimicrobial Activities

- Antimicrobial Studies : Piperazine derivatives have been shown to possess significant antimicrobial properties. This indicates their potential use in the development of new antimicrobial agents (Rajkumar et al., 2014).

Insecticidal Properties

- Insecticide Development : Studies on piperazine derivatives have explored their use as insecticides, demonstrating their efficacy against certain pests. This suggests potential agricultural applications (Cai et al., 2010).

作用機序

While the specific mechanism of action for “1-(1-Ethylpiperidin-4-yl)piperazine” is not available, piperazine compounds are known to act as GABA receptor agonists. They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

特性

IUPAC Name |

1-(1-ethylpiperidin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHIQUTDDNVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592772 |

Source

|

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

686298-05-5 |

Source

|

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)